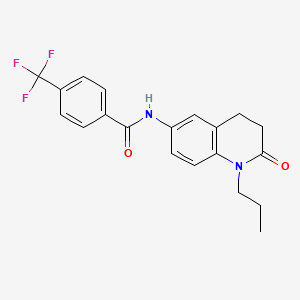

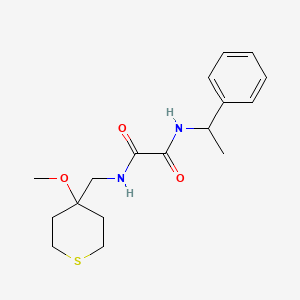

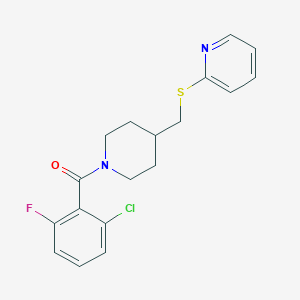

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFB-TQ is a small-molecule inhibitor that targets the protein-protein interaction between two transcription factors, c-Myc and Max. This interaction plays a critical role in the regulation of cell growth and proliferation, making TFB-TQ a promising tool for studying cancer biology.

科学的研究の応用

Synthesis and Medicinal Chemistry Applications

Polycyclic Amides Synthesis : Innovative methodologies for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation of benzamides have been developed. This process facilitates the production of both N-alkyl and N-aryl secondary benzamides as well as primary benzamides, leading to tricyclic products via double C-H activation and oxidative coupling. This synthesis showcases the versatility of related compounds in forming complex heterocycles (Song et al., 2010).

Carbonylation of Aminoquinoline Benzamides : A method has been discovered for the direct carbonylation of aminoquinoline benzamides, highlighting the functional group compatibility and potential for creating diverse benzamide derivatives through carbon monoxide insertion. This technique underscores the chemical adaptability of such compounds in synthesizing imides from benzoic and acrylic acid derivatives (Grigorjeva & Daugulis, 2014).

Regioselectivity in Chemical Reactions : The regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated, revealing insights into the acid/base behavior and potential reaction paths of 4-oxoquinolines. This study emphasizes the importance of understanding selective reactions for developing pharmacologically active benzamide derivatives (Batalha et al., 2019).

Pharmacological and Biochemical Investigations

Antitumor Activity : Research into water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, aimed at improving aqueous solubility for in vivo evaluation. This effort led to the identification of compounds with significantly enhanced water solubility and cytotoxicity, retaining unique biochemical characteristics such as non-phase specific cell-cycle arrest. This illustrates the potential of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide derivatives in oncology (Bavetsias et al., 2002).

Selective Synthesis of Isoquinolines : Employing picolinamide as a traceless directing group, cobalt-catalyzed oxidative annulation of benzylamides with alkynes has been developed to synthesize isoquinolines through C-H/N-H bonds activation. This process demonstrates good functional group tolerance and excellent regioselectivity, highlighting the synthetic utility of benzamide derivatives in creating complex isoquinoline structures (Kuai et al., 2017).

特性

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2/c1-2-11-25-17-9-8-16(12-14(17)5-10-18(25)26)24-19(27)13-3-6-15(7-4-13)20(21,22)23/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBBRYMRNZFRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B2841459.png)

![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)

![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)

![4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2841479.png)